molecular formula C14H20N5+ B13371668 4-{4-[amino(dimethyl)carbohydrazonoyl]phenyl}-1,3-dimethyl-1H-imidazol-3-ium

4-{4-[amino(dimethyl)carbohydrazonoyl]phenyl}-1,3-dimethyl-1H-imidazol-3-ium

Cat. No.: B13371668
M. Wt: 258.34 g/mol
InChI Key: STWBDBKETWHRHR-UHFFFAOYSA-N
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Description

4-{4-[amino(dimethyl)carbohydrazonoyl]phenyl}-1,3-dimethyl-1H-imidazol-3-ium is a complex organic compound that features an imidazole ring, a phenyl group, and a carbohydrazonoyl moiety. This compound is part of the imidazole family, known for its diverse chemical and biological properties. Imidazole derivatives are widely studied due to their applications in pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[amino(dimethyl)carbohydrazonoyl]phenyl}-1,3-dimethyl-1H-imidazol-3-ium typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification processes such as crystallization, distillation, and chromatography are essential to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

4-{4-[amino(dimethyl)carbohydrazonoyl]phenyl}-1,3-dimethyl-1H-imidazol-3-ium undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully optimized to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

4-{4-[amino(dimethyl)carbohydrazonoyl]phenyl}-1,3-dimethyl-1H-imidazol-3-ium has numerous applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its therapeutic potential in treating various diseases.

    Industry: It is used in the development of advanced materials and catalysts

Mechanism of Action

The mechanism of action of 4-{4-[amino(dimethyl)carbohydrazonoyl]phenyl}-1,3-dimethyl-1H-imidazol-3-ium involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and cellular processes. The phenyl group and carbohydrazonoyl moiety contribute to the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{4-[amino(dimethyl)carbohydrazonoyl]phenyl}-1,3-dimethyl-1H-imidazol-3-ium is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H20N5+

Molecular Weight

258.34 g/mol

IUPAC Name

N'-(dimethylamino)-4-(1,3-dimethylimidazol-1-ium-4-yl)benzenecarboximidamide

InChI

InChI=1S/C14H20N5/c1-17(2)16-14(15)12-7-5-11(6-8-12)13-9-18(3)10-19(13)4/h5-10H,1-4H3,(H2,15,16)/q+1

InChI Key

STWBDBKETWHRHR-UHFFFAOYSA-N

Isomeric SMILES

CN1C=[N+](C=C1C2=CC=C(C=C2)/C(=N/N(C)C)/N)C

Canonical SMILES

CN1C=[N+](C=C1C2=CC=C(C=C2)C(=NN(C)C)N)C

Origin of Product

United States

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